7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
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Overview
Description
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile is a heterocyclic compound with a molecular formula of C₉H₈N₂O. This compound is known for its unique structure, which includes a fused ring system with a nitrogen atom and a nitrile group. It has gained attention in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
The synthesis of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing an indolizine core can be reacted with a nitrile group donor in the presence of a suitable catalyst to form the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
7-Oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile can be compared with other similar compounds, such as:
Indolizine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: These compounds have a similar nitrogen-containing ring system but lack the fused ring structure of indolizine.
Pyridine derivatives: These compounds have a nitrogen atom in a six-membered ring but differ in their overall structure. The uniqueness of this compound lies in its specific ring fusion and nitrile group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-6-7-8-2-1-4-11(8)5-3-9(7)12/h3,5H,1-2,4H2 |
InChI Key |
IMPJFIZKTLRAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C=CN2C1)C#N |
Origin of Product |
United States |
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